molecular formula C12H10BrN3O2S B12845586 N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide

Cat. No.: B12845586
M. Wt: 340.20 g/mol
InChI Key: GHKAWZZNGIPWRA-UHFFFAOYSA-N
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Description

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 7-position.

    Ethoxylation: The ethoxy group is introduced by reacting the brominated benzothiazole with an ethylating agent such as ethyl iodide in the presence of a base.

    Cyanoacetamide Formation: Finally, the cyanoacetamide moiety is attached through a nucleophilic substitution reaction using cyanoacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with substituted groups replacing the bromo group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible development as a drug candidate for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Bromo-1,3-benzothiazol-2-yl)-2-cyanoacetamide
  • N-(5-Ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
  • N-(7-Bromo-5-methoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide

Uniqueness

N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is unique due to the presence of both the bromo and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H10BrN3O2S

Molecular Weight

340.20 g/mol

IUPAC Name

N-(7-bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide

InChI

InChI=1S/C12H10BrN3O2S/c1-2-18-7-5-8(13)11-9(6-7)15-12(19-11)16-10(17)3-4-14/h5-6H,2-3H2,1H3,(H,15,16,17)

InChI Key

GHKAWZZNGIPWRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)Br)SC(=N2)NC(=O)CC#N

Origin of Product

United States

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